molecular formula C13H9Cl2F3N4S B3042918 N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline CAS No. 680217-26-9

N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline

Cat. No.: B3042918
CAS No.: 680217-26-9
M. Wt: 381.2 g/mol
InChI Key: TYHAWJKNAPQCNF-SWNXQHNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H9Cl2F3N4S and its molecular weight is 381.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C10H8Cl2F3N5S
Molecular Weight 307.16 g/mol
IUPAC Name This compound
CAS Number 33097-12-0

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Derivative : Starting from 4,6-dichloro-2-methylsulfanylpyrimidine, which is reacted with appropriate aldehydes or ketones to form an imine.
  • Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods or using trifluoromethylating agents.
  • Final Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Research indicates that derivatives of similar structures exhibit potent anticancer properties. For instance, compounds with substituted anilines at specific positions showed significant antiproliferative activity against various cancer cell lines such as HeLa and A549. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Study Example :
A study demonstrated that a related compound inhibited tubulin polymerization with an IC50 value of 83 nM against A549 cells, highlighting the potential for similar activity in our compound of interest .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition through interaction with active sites. The oxime group can form hydrogen bonds with enzymes, potentially blocking their activity. For example, studies on similar pyrimidine derivatives have shown promising results in inhibiting specific enzymes involved in cancer cell proliferation .

The proposed mechanism of action for this compound includes:

  • Binding to Tubulin : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to mitotic arrest.
  • Inducing Apoptosis : By interfering with cellular processes, these compounds can trigger apoptotic pathways in cancer cells.

Conclusion and Future Directions

This compound represents a promising candidate for further research in anticancer drug development. Future studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity.
  • Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

Properties

IUPAC Name

N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N4S/c1-23-12-20-10(14)9(11(15)21-12)6-19-22-8-4-2-3-7(5-8)13(16,17)18/h2-6,22H,1H3/b19-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHAWJKNAPQCNF-SWNXQHNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=NNC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C(C(=N1)Cl)/C=N\NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.